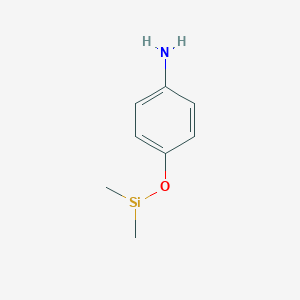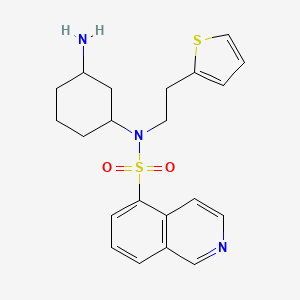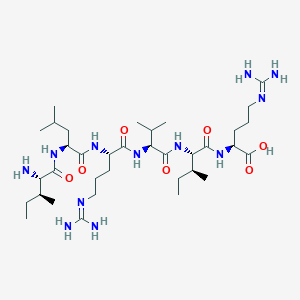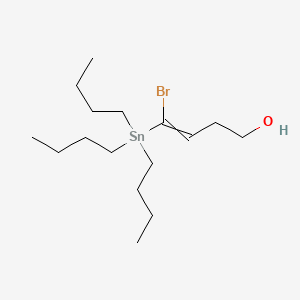
2,5-Bis(chloromethyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(chloromethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) and two chloromethyl groups (-CH2Cl) attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)benzene-1,3-diol typically involves the chloromethylation of resorcinol (benzene-1,3-diol). The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反应分析
Types of Reactions
2,5-Bis(chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted benzene derivatives.
科学研究应用
2,5-Bis(chloromethyl)benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
作用机制
The mechanism of action of 2,5-Bis(chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Resorcinol (benzene-1,3-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Hydroquinone (benzene-1,4-diol): Similar structure with two hydroxyl groups but no chloromethyl groups.
Uniqueness
2,5-Bis(chloromethyl)benzene-1,3-diol is unique due to the presence of both hydroxyl and chloromethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
646475-00-5 |
|---|---|
分子式 |
C8H8Cl2O2 |
分子量 |
207.05 g/mol |
IUPAC 名称 |
2,5-bis(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H8Cl2O2/c9-3-5-1-7(11)6(4-10)8(12)2-5/h1-2,11-12H,3-4H2 |
InChI 键 |
KLSIEYSOPPOAOW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)CCl)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)





propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)


